molecular formula C14H20N4O2 B4845722 N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

Cat. No. B4845722
M. Wt: 276.33 g/mol
InChI Key: QGYJQNYLKFAVKK-UHFFFAOYSA-N
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Description

The chemical compound N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide represents a unique structure for scientific investigation due to its distinct isoxazole and pyrazole moieties. Research in this area primarily focuses on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of such compounds, aiming at various biomedical applications, including the regulation of inflammatory diseases and potential cognitive enhancement.

Synthesis Analysis

The synthesis of compounds related to N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide often involves multicomponent transformations or cyclo-condensation reactions. For instance, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole demonstrates the complexity and versatility of these synthesis routes (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds often features intricate arrangements of atoms and bonds, with some demonstrating nonplanar configurations and intermolecular hydrogen bonding forming distinct crystalline structures. For example, the crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole reveals an N—H⋯N hydrogen-bonded tetramer formation around a crystallographic axis (Ferrence & Kocher, 2015).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-8(18-12(5)10(3)11(4)16-18)6-14(19)15-13-7-9(2)20-17-13/h7-8H,6H2,1-5H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYJQNYLKFAVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC(C)N2C(=C(C(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

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